molecular formula C17H15N5O4 B5089510 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5089510
M. Wt: 353.33 g/mol
InChI Key: JIRMWVMXOAJRNR-UHFFFAOYSA-N
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Description

  • The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
  • Common reagents include 3,4,5-trimethoxybenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core

    • Starting with a suitable pyridine derivative, the core structure is formed through a series of cyclization reactions.
    • Reagents such as hydrazine hydrate and formic acid are often used in these cyclization steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • Reduction reactions can target the pyrimidine ring or the triazole moiety.
    • Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
    • Reagents such as sodium methoxide or potassium tert-butoxide are used.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of partially or fully reduced analogs.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, such as kinases.

    Receptor Binding: Investigated for its ability to bind to various biological receptors.

Medicine

    Anticancer Agents: Explored for its cytotoxic effects against cancer cell lines.

    Antimicrobial Agents: Potential use in developing new antimicrobial drugs.

Industry

    Pharmaceuticals: Used in the development of new therapeutic agents.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Triazolopyrimidine Derivatives: These compounds have a similar triazole-pyrimidine core and are explored for their medicinal properties.

Uniqueness

    Structural Features: The presence of the 3,4,5-trimethoxyphenyl group distinguishes it from other similar compounds.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

11-(3,4,5-trimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-24-13-6-10(7-14(25-2)15(13)26-3)21-5-4-12-11(16(21)23)8-18-17-19-9-20-22(12)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRMWVMXOAJRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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